

The Safety and Toxicity Profile of Raloxifene: A Technical Guide

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Compound of Interest

Compound Name: Rolusafine

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Introduction

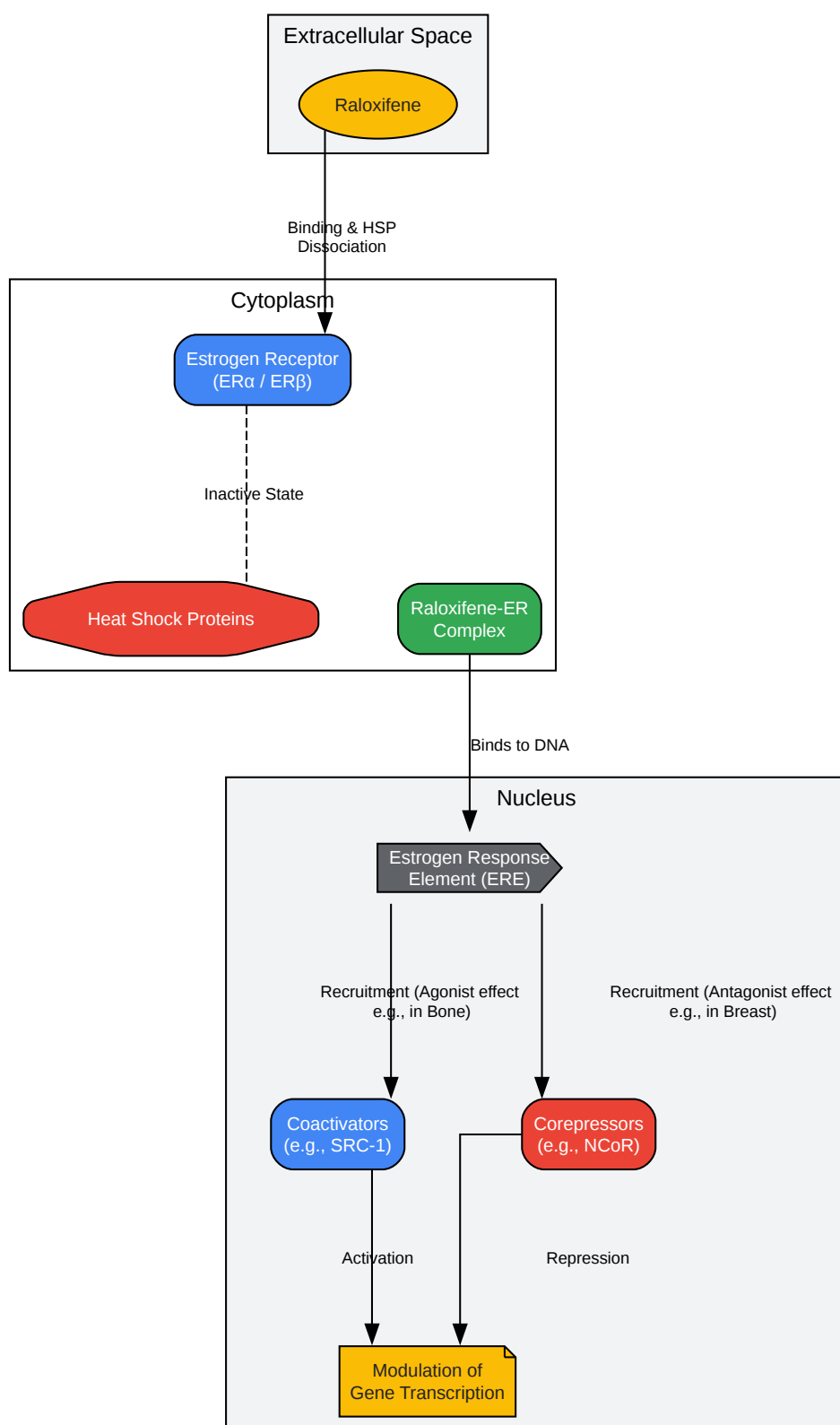
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1] Its tissue-selective estrogen agonist and antagonist effects form the basis of its therapeutic efficacy and its safety profile. This guide provides an in-depth overview of the safety and toxicity of raloxifene, drawing from extensive preclinical and clinical data.

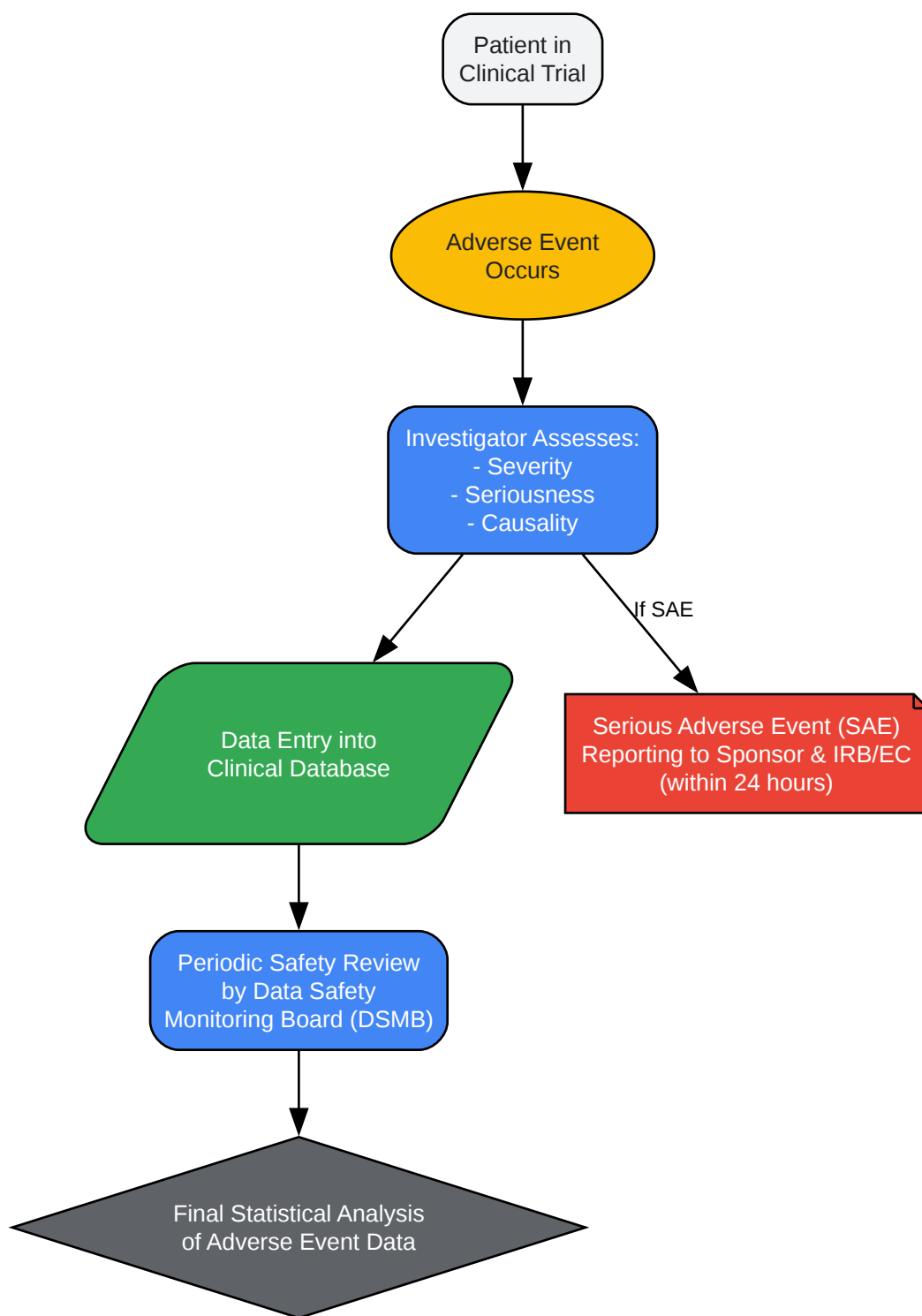
Mechanism of Action

Raloxifene exerts its effects by binding to estrogen receptors (ER α and ER β) and modulating the transcription of estrogen-responsive genes.[1] The tissue-specific outcomes of this interaction are determined by the differential expression of ER subtypes and the recruitment of coactivator and corepressor proteins to the raloxifene-ER complex.[2]

- In bone: Raloxifene acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[1]
- In breast and uterine tissue: It functions as an estrogen antagonist, inhibiting the proliferative effects of estrogen.[1]

Signaling Pathway of Raloxifene's Action





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